molecular formula C23H19BrN4O3 B2447547 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1326835-62-4

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2447547
CAS No.: 1326835-62-4
M. Wt: 479.334
InChI Key: NZAONFBNAYMVBT-UHFFFAOYSA-N
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Description

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19BrN4O3 and its molecular weight is 479.334. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O3/c1-2-15-6-9-19(10-7-15)25-20(29)14-28-13-17(8-11-21(28)30)23-26-22(27-31-23)16-4-3-5-18(24)12-16/h3-13H,2,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAONFBNAYMVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18BrN3O3C_{19}H_{18}BrN_{3}O_{3}, with a molecular weight of approximately 397.27 g/mol. The structure includes a bromophenyl group, an oxadiazole moiety, and a pyridine derivative, which contribute to its biological properties.

Research indicates that compounds similar to this compound may exhibit several biological activities through various mechanisms:

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives possess significant antimicrobial properties. The presence of the bromophenyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduced apoptosis in breast cancer cell lines
Anti-inflammatoryReduced TNF-alpha levels in vitro

Case Study: Anticancer Activity

A study conducted on a series of oxadiazole derivatives, including our compound of interest, evaluated their cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity. Mechanistic studies revealed that the compound triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.

Case Study: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against a panel of pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods. Results indicated potent antimicrobial activity with MIC values ranging from 8 to 32 µg/mL depending on the strain tested.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, compounds similar to 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethylphenyl)acetamide have shown significant growth inhibition against various cancer cell lines. In one study, derivatives of oxadiazole demonstrated percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer types including glioblastoma and ovarian cancer .

CompoundCell LinePercent Growth Inhibition
Compound ASNB-1986.61%
Compound BOVCAR-885.26%
Compound CNCI-H4075.99%

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored extensively. Studies indicate that these compounds can inhibit bacterial growth by targeting specific enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . The compound's structure allows it to interact effectively with microbial targets, leading to significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anti-diabetic Potential

In addition to its anticancer and antimicrobial properties, there is emerging evidence supporting the anti-diabetic effects of oxadiazole derivatives. Research involving genetically modified models has demonstrated that certain oxadiazole compounds can significantly lower glucose levels, indicating their potential as therapeutic agents in diabetes management .

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer efficacy of related oxadiazole compounds revealed that specific substitutions on the oxadiazole ring could enhance cytotoxicity against cancer cells. For example, a derivative with a trifluoromethyl group exhibited heightened activity against resistant cancer cell lines .

Case Study 2: Antimicrobial Mechanism

A study focused on the mechanism of action for oxadiazole derivatives indicated that these compounds disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. This dual action makes them promising candidates for developing new antibiotics amid rising antibiotic resistance .

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